molecular formula C17H19O2P B12880847 2-(Diphenylphosphoryl)-3-methylbutanal CAS No. 85464-10-4

2-(Diphenylphosphoryl)-3-methylbutanal

Cat. No.: B12880847
CAS No.: 85464-10-4
M. Wt: 286.30 g/mol
InChI Key: MERCNQRXNRJQHQ-UHFFFAOYSA-N
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Description

2-(Diphenylphosphoryl)-3-methylbutanal is an organic compound that features a diphenylphosphoryl group attached to a butanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylphosphoryl)-3-methylbutanal typically involves the reaction of diphenylphosphine oxide with an appropriate aldehyde under controlled conditions. One common method includes the use of Grignard reagents, where the diphenylphosphine oxide reacts with a Grignard reagent derived from the corresponding aldehyde .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(Diphenylphosphoryl)-3-methylbutanal can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products:

    Oxidation: Produces phosphine oxides.

    Reduction: Yields alcohol derivatives.

    Substitution: Results in various substituted phosphine derivatives.

Scientific Research Applications

2-(Diphenylphosphoryl)-3-methylbutanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Diphenylphosphoryl)-3-methylbutanal involves its interaction with various molecular targets. The diphenylphosphoryl group can engage in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity .

Comparison with Similar Compounds

    Diphenylphosphoryl azide: Known for its use in organic synthesis and peptide coupling reactions.

    Diphenylphosphoryl acetic acid: Utilized in the synthesis of various organic compounds.

    Diphenylphosphoryl ethylamine: Investigated for its potential biological activities

Uniqueness: 2-(Diphenylphosphoryl)-3-methylbutanal is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of both the diphenylphosphoryl and aldehyde groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industrial applications.

Properties

CAS No.

85464-10-4

Molecular Formula

C17H19O2P

Molecular Weight

286.30 g/mol

IUPAC Name

2-diphenylphosphoryl-3-methylbutanal

InChI

InChI=1S/C17H19O2P/c1-14(2)17(13-18)20(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,17H,1-2H3

InChI Key

MERCNQRXNRJQHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C=O)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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